

Application Note: Quantification of Practolol in Human Plasma by UHPLC-MS/MS

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Compound of Interest

Compound Name: *rac Practolol-d3*

Cat. No.: B587756

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Abstract

This application note details a robust and sensitive method for the quantification of practolol in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method utilizes racemic Practolol-d3 as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. The method has been validated according to industry-standard guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

Introduction

Practolol is a cardioselective beta-adrenergic receptor blocker, classified as a second-generation beta-blocker, that has been used in the management of cardiovascular diseases.^[1] Accurate and reliable quantification of practolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for clinical and forensic toxicology. This application note presents a detailed protocol for the determination of practolol in human plasma using a stable isotope-labeled internal standard, Practolol-d3, and detection by tandem mass spectrometry. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.

Experimental

Materials and Reagents

- Practolol reference standard
- **rac Practolol-d3** internal standard
- HPLC-grade methanol, acetonitrile, and ethyl acetate
- Formic acid (LC-MS grade)
- Ammonium hydroxide
- Human plasma (K2EDTA)
- Deionized water

Instrumentation

- UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
- Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
- C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 μ m)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is utilized for the extraction of practolol and the internal standard from human plasma.

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard working solution (Practolol-d3, 500 ng/mL in methanol).
- Add 200 μ L of pH 9 buffer (e.g., ammonium hydroxide).
- Add 1 mL of ethyl acetate and vortex for 5 minutes.
- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 5 µL onto the UHPLC-MS/MS system.

UHPLC Conditions

- Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5-95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95-5% B
 - 4.1-5.0 min: 5% B
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500°C

- IonSpray Voltage: 5500 V

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Practolol	267.2	143.1	25
Practolol-d3	270.2	146.1	25

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a coefficient of determination (r^2) greater than 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Accuracy (%RE)
Low	1.5	< 10%	< 10%	± 15%	± 15%
Medium	75	< 10%	< 10%	± 15%	± 15%
High	400	< 10%	< 10%	± 15%	± 15%

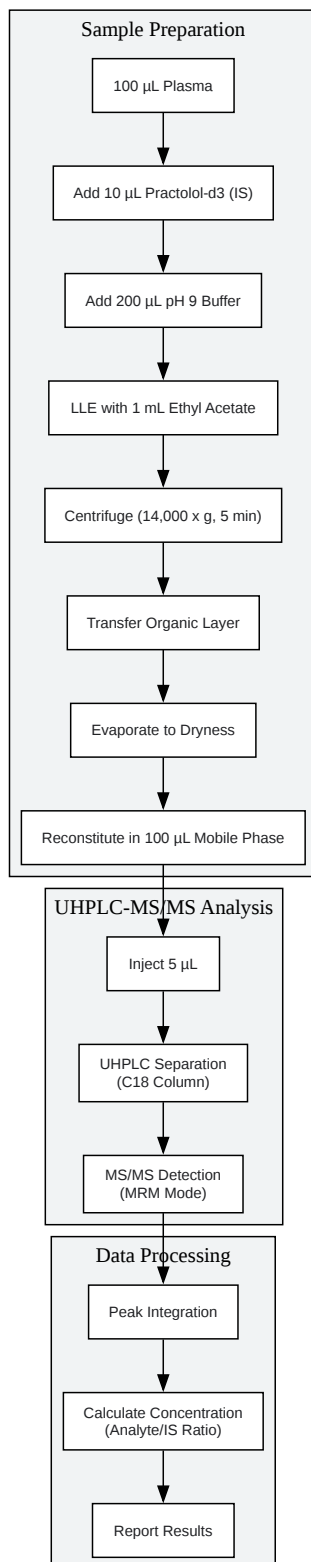
Data adapted from a similar method for beta-blocker analysis.[2]

Recovery and Matrix Effect:

The extraction recovery of practolol was determined to be consistently high, typically between 80.0% and 119.6%.[2] The matrix effect was found to be within $\pm 20.0\%$, indicating minimal ion suppression or enhancement from the plasma matrix.[2]

Workflow Diagram

Quantification of Practolol in Plasma Workflow

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Caption: Experimental workflow for the quantification of practolol in plasma.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of practolol in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy and precision. This method is well-suited for a variety of applications in clinical and research settings where the measurement of practolol concentrations is required.

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References

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